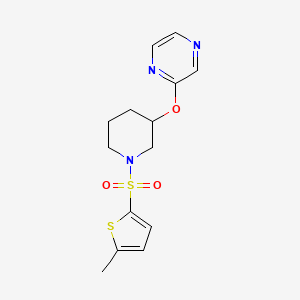
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyrazine ring and a methylthiophen ring, both of which are aromatic heterocycles.Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds containing the sulfonamido moiety have been synthesized for their potential biological activities. The synthesis often involves reactions with various active methylene compounds to produce derivatives with antimicrobial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for antibacterial applications, indicating the compound's potential in drug development and antimicrobial research (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
Research on heterocyclic compounds based on the structure of "2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine" shows promise in the development of new antimicrobial agents. The synthesis and evaluation of these compounds have led to the discovery of structures with significant antibacterial properties, highlighting their importance in addressing resistance to existing antibiotics (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Interactions and Molecular Engineering
The compound's structure has been utilized in crystal engineering to explore interactions between molecules and the formation of complex structures. This research contributes to our understanding of molecular assembly and the design of materials with specific properties (Ferguson et al., 1999).
Potential in Drug Development
Although direct applications in drug development excluding drug use and dosage are not detailed in the studies provided, the synthesis and biological activity studies of related heterocyclic compounds demonstrate the broader relevance of this chemical structure in medicinal chemistry. For example, studies on similar compounds have explored their potential as anti-tumor agents and substance P antagonists, suggesting avenues for future research into the therapeutic applications of "2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine" related structures (Kaneko et al., 2004).
Future Directions
The future directions for research on “2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine” and similar compounds could involve the design and synthesis of novel piperidine derivatives for potential use in the pharmaceutical industry . This could include the discovery and biological evaluation of potential drugs containing a piperidine moiety .
properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-4-5-14(21-11)22(18,19)17-8-2-3-12(10-17)20-13-9-15-6-7-16-13/h4-7,9,12H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFQBTOPUROODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

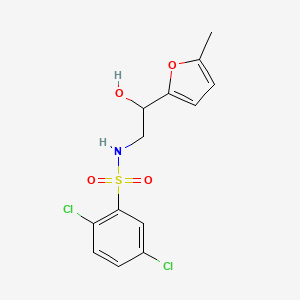
![7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B2745075.png)
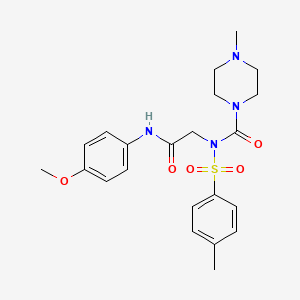
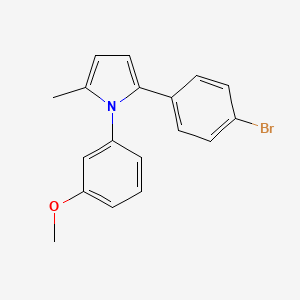
![2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2745078.png)
![N-hydroxybicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2745079.png)
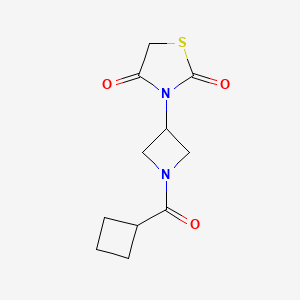
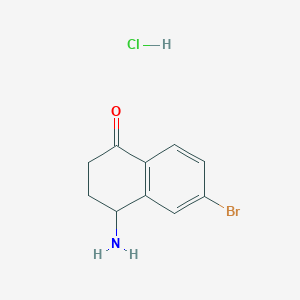
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2745083.png)

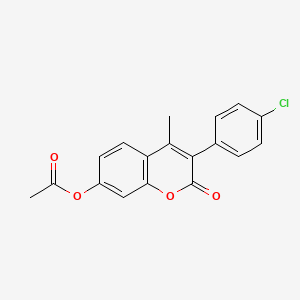

![1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2745090.png)
